4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: A Privileged Scaffold for Modern Drug Discovery
4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, a heterocyclic compound built upon a medicinally significant scaffold. The 1,2,3-triazole core is a "privileged" structure in drug discovery, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole interactions, which facilitate strong binding to biological targets.[1][2] This document details the molecule's core properties, outlines a robust and efficient synthesis protocol based on the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and delves into the well-documented therapeutic potential of its core structure.[3][4] Specifically, we will explore the potent antitrypanosomal activity demonstrated by the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, highlighting its potential as a foundational molecule for developing next-generation therapeutics against neglected tropical diseases like Chagas disease.[5][6] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.
Core Molecular Profile
Chemical Structure
The structure of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole is characterized by a central five-membered 1,2,3-triazole ring. This ring is substituted at the N1 position with a 4-nitrophenyl group and at the C4 position with an ethyl group. The 1,4-disubstitution pattern is the specific, thermodynamically favored regioisomer produced by the CuAAC reaction.
Caption: 2D structure of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole.
Physicochemical Properties
A summary of the key computed and known properties of the molecule is presented below. Experimental values for properties such as melting point, boiling point, and solubility must be determined empirically.
| Property | Value |
| IUPAC Name | 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole |
| Molecular Formula | C₁₀H₁₀N₄O₂ |
| Molecular Weight | 218.21 g/mol |
| Appearance | Expected to be a crystalline solid at STP |
| Hydrogen Bond Acceptors | 5 (3 from triazole N, 2 from nitro O) |
| Hydrogen Bond Donors | 0 |
| LogP (Predicted) | ~1.8 - 2.2 |
Synthesis and Mechanistic Rationale
The Cornerstone of Triazole Synthesis: CuAAC "Click" Chemistry
The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[3][7] While the thermal reaction often produces a mixture of 1,4- and 1,5-regioisomers, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds under mild, aqueous conditions and yields the 1,4-disubstituted isomer exclusively and in high yields.[4][8] This reaction's reliability, specificity, and biocompatibility have made it a cornerstone of modern medicinal chemistry and materials science.
The reaction mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner, passing through a six-membered copper-containing intermediate before reductive elimination yields the stable triazole ring and regenerates the copper(I) catalyst. The use of a reducing agent, such as sodium ascorbate, is critical to maintain copper in its active Cu(I) oxidation state.
Synthesis Workflow Diagram
The synthesis of the title compound proceeds via a single-step three-component reaction between 1-azido-4-nitrobenzene, 1-butyne, and a copper(I) source.
Caption: CuAAC synthesis workflow for the target molecule.
Detailed Experimental Protocol
Causality: This protocol is designed for high yield and purity. The t-BuOH/H₂O solvent system ensures solubility for both organic precursors and inorganic catalysts. Sodium ascorbate is used in slight excess to prevent oxidative coupling of the alkyne by reducing any adventitious Cu(II) to the active Cu(I) state. The reaction is run at room temperature as the CuAAC is highly efficient and typically does not require heating.
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1-azido-4-nitrobenzene (1.0 eq, e.g., 1.64 g, 10 mmol) and 1-butyne (1.2 eq, e.g., 0.65 g, 12 mmol) in a 1:1 mixture of tert-butanol and deionized water (40 mL).
-
Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 eq, e.g., 0.40 g, 2 mmol) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq, e.g., 0.25 g, 1 mmol). The solution should turn from blue to a pale yellow/green, indicating the reduction of Cu(II) to Cu(I).
-
Reaction Monitoring: Seal the flask and stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:7 ethyl acetate/hexane. The reaction is typically complete within 4-8 hours.
-
Workup and Extraction: Upon completion, dilute the reaction mixture with 50 mL of water and extract with ethyl acetate (3 x 50 mL). The organic layers are combined. Rationale: This step removes the water-soluble catalysts and byproducts.
-
Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, often a solid, can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole.
-
Validation: Confirm the structure and purity of the final product using analytical techniques as described in Section 4.0.
Analytical Characterization
A self-validating protocol requires rigorous confirmation of the final product's identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. The expected spectrum for 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole would show characteristic signals:
-
A triplet for the methyl (-CH₃) protons of the ethyl group (~1.3 ppm).
-
A quartet for the methylene (-CH₂) protons of the ethyl group (~2.8 ppm).
-
A singlet for the C5-proton of the triazole ring (~8.0-8.5 ppm).[9]
-
Two sets of doublets in the aromatic region, corresponding to the AA'BB' system of the 1,4-disubstituted nitrophenyl ring (~8.0 and ~8.4 ppm).
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides confirmation of the carbon skeleton, with distinct signals for the ethyl, triazole, and aromatic carbons.
-
HRMS (High-Resolution Mass Spectrometry): Used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) that should match the calculated exact mass of the protonated molecule [M+H]⁺.
Biological Activity and Therapeutic Potential
The Privileged Scaffold: 1,2,3-Triazoles in Medicinal Chemistry
The 1,2,3-triazole ring is not merely a linker but an active pharmacophore that is isosteric to the amide bond, yet resistant to enzymatic hydrolysis. This stability, combined with its unique electronic properties, makes it a feature in numerous approved drugs and clinical candidates.[2] Derivatives have demonstrated a vast range of biological activities, including anticancer, antifungal, antiviral, antibacterial, and antitubercular properties.[1][10]
Antitrypanosomal Activity of the 4-(4-Nitrophenyl)-1,2,3-triazole Core
The most compelling therapeutic application for this specific molecular scaffold comes from research into agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. A recent study synthesized and evaluated a series of compounds built on the 4-(4-nitrophenyl)-1H-1,2,3-triazole core.[5][11]
The study found this scaffold to be essential for potent antitrypanosomal activity.[5] Modifications such as removing, reducing, or changing the position of the nitro group resulted in a complete loss of biological activity.[5][6] This underscores the critical role of the electron-withdrawing nitrophenyl moiety in the molecule's mechanism of action. One lead compound from this class demonstrated significantly greater potency than the current clinical drug, benznidazole (BZN).[6]
| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Hit Compound 1 | T. cruzi trypomastigotes | 7 µM | 114 | [5][6] |
| Benznidazole (BZN) | T. cruzi trypomastigotes | 34 µM | N/A | [5][6] |
Potential Mechanism of Action
Crucially, the lead compounds from the 4-(4-nitrophenyl)-1H-1,2,3-triazole series were evaluated as substrates for the T. cruzi nitroreductase (TcNTR) enzyme.[5][11] This enzyme is responsible for activating current nitro-aromatic drugs like benznidazole. The compounds showed only residual activity as TcNTR substrates, strongly suggesting they operate through a distinct and novel mechanism of action .[5][11] This is a highly desirable trait in drug development, as it presents an opportunity to overcome existing resistance mechanisms and offers a new avenue for therapeutic intervention.
Drug Discovery and Lead Optimization Workflow
The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold serves as an excellent starting point for a lead optimization campaign. The ethyl group at the 4-position of the title compound represents one such modification that can be explored to modulate potency, selectivity, and pharmacokinetic properties (ADME).
Caption: Logical workflow for drug discovery from the core scaffold.
Conclusion
4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole is a molecule of significant scientific interest. It is readily accessible through highly efficient and scalable "click chemistry" protocols. While its specific biological profile requires empirical validation, it belongs to a class of compounds whose core structure has demonstrated potent and highly selective activity against the parasite that causes Chagas disease. The evidence that this scaffold operates via a mechanism distinct from current therapies makes it an exceptionally promising lead structure for drug development professionals. Further investigation into this and related analogs is strongly warranted to unlock its full therapeutic potential.
References
-
De la Torre, J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(15), 4585. [Link]
-
De la Torre, J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. [Link]
-
Tavares, L. C., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. [Link]
-
Tavares, L. C., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents. ResearchGate. [Link]
-
Xu, Z., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 796222. [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1039402. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. organic-chemistry.org. [Link]
-
Al-Masoudi, N. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1429. [Link]
-
Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 209, 112890. [Link]
-
El-Naggar, M., et al. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Molecules, 28(20), 7088. [Link]
-
Tavares, L. C., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PubMed. [Link]
-
Al-Masoudi, N. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. [Link]
-
Appukkuttan, P., et al. (2004). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Organic Letters, 6(23), 4223–4225. [Link]
-
Talath, S., & Gadwal, S. (2013). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery, 10(1), 59-65. [Link]
Sources
- 1. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 4. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. ijsr.net [ijsr.net]
- 11. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1 H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
